N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Description
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 4-methylbenzamide moiety at position 2. The thieno-pyrazole scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic structure and hydrogen-bonding capabilities . Structural characterization of such compounds typically employs tools like SHELX for crystallographic refinement and Multiwfn for electronic property analysis .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-5-7-13(8-6-12)19(24)21-18-16-10-26(25)11-17(16)22-23(18)15-4-2-3-14(20)9-15/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQYFQUNZKGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine or its derivatives.
Introduction of the 3-chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the thieno[3,4-c]pyrazole intermediate reacts with chlorinated aromatic compounds.
Attachment of the 4-methylbenzamide Group: This step involves amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core structure with significant functional groups that contribute to its chemical reactivity. The synthesis typically involves multi-step organic reactions:
- Formation of Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors using reagents like hydrazine.
- Introduction of 3-Chlorophenyl Group : Achieved through electrophilic aromatic substitution.
- Attachment of 4-Methylbenzamide Group : Involves amide bond formation using coupling reagents such as EDCI or DCC.
Industrial production may optimize these routes to enhance yield and purity through continuous flow reactors and advanced purification techniques .
Medicinal Chemistry
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is under investigation for various therapeutic potentials:
- Antiviral Activity : Studies have shown that derivatives exhibit significant antiviral properties against Hepatitis B virus (HBV), increasing A3G levels in HepG2 cells and reducing HBV replication. This suggests potential as an antiviral agent .
- Antimicrobial Properties : Compounds structurally related to this target have demonstrated antibacterial activity against pathogenic strains with lower cytotoxicity compared to traditional antibiotics. This indicates a promising avenue for further exploration in antimicrobial applications .
Biochemistry
The compound's mechanism of action may involve:
- Enzyme Inhibition : It may inhibit specific enzymes that affect metabolic pathways.
- Receptor Binding : The compound could modulate cellular signaling pathways by binding to particular receptors.
- DNA Interaction : It may influence gene expression and cellular functions by interacting with DNA .
Case Study 1: Antiviral Efficacy
In vitro studies using HepG2 cells demonstrated that derivatives similar to N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide significantly inhibited HBV replication. The mechanism was linked to the upregulation of A3G levels within the cells .
Case Study 2: Antimicrobial Screening
Compounds related to the target compound were screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains with selectivity indexes suggesting lower cytotoxicity compared to traditional antibiotics. This points toward the need for further investigation into the antimicrobial potential of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide .
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[3,4-c]pyrazole derivatives, which exhibit structural variations primarily in the aryl substituents and amide functionalities. Below is a detailed comparison with five analogous compounds, highlighting key structural and physicochemical differences:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (Cl, F) : The 3-chlorophenyl group in the target compound and the 2-fluorobenzamide in may enhance metabolic stability and binding affinity through σ-hole interactions or halogen bonding .
- Bulky Substituents (Adamantane, Cyclohexane) : The adamantane carboxamide in and cyclohexane carboxamide in likely reduce solubility but improve target selectivity due to steric constraints .
Impact on Physicochemical Properties: Lipophilicity: The 4-methyl group in the target compound increases lipophilicity compared to the methoxy group in , which may favor membrane permeability. Molecular Weight: Bromine substitution in elevates molecular weight (452.39 vs.
Biological Activity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thieno[3,4-c]pyrazole framework substituted with a 3-chlorophenyl group and a 4-methylbenzamide moiety. Its chemical formula is , with a molecular weight of approximately 344.83 g/mol.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Antiviral Activity : Compounds in the thieno[3,4-c]pyrazole class have shown potential antiviral effects. For instance, derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication by deaminating viral RNA and DNA . This mechanism could be relevant for N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease processes. Similar compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting potential use in treating conditions related to these targets .
Antiviral Studies
A study highlighted the antiviral properties of thieno[3,4-c]pyrazole derivatives against Hepatitis B virus (HBV). The derivatives were shown to significantly increase A3G levels in HepG2 cells, leading to reduced HBV replication. This suggests that N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide may possess similar antiviral properties .
Case Study 1: Antiviral Efficacy
In vitro studies using HepG2 cells demonstrated that derivatives similar to N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide significantly inhibited HBV replication. The mechanism was linked to the upregulation of A3G levels within the cells. This finding supports further exploration into the compound's potential as an antiviral agent against HBV.
Case Study 2: Antimicrobial Screening
Compounds structurally related to the target compound were screened for antibacterial activity. Results indicated significant inhibition against pathogenic strains with selectivity indexes suggesting lower cytotoxicity compared to traditional antibiotics. This points toward the need for further investigation into the antimicrobial potential of N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5λ4-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
